
Silodosin
概要
説明
シロドシンは、主に良性前立腺肥大症(BPH)の症状的治療に使用される薬剤です。BPHは、前立腺の非悪性増大を特徴とする病気です。 シロドシンはアルファ1アドレナリン受容体拮抗薬として作用し、前立腺、膀胱頸部、前立腺尿道に主に存在するアルファ1Aサブタイプを特異的に標的としています 。 この選択性により、シロドシンはこれらの領域の平滑筋組織を効果的に弛緩させるため、BPHに関連する排尿症状を改善します .
製法
合成経路と反応条件
シロドシンの合成には、インドリンを主要な原料として、複数の段階が含まれています。 このプロセスには、フリーデル・クラフツアシル化、カルボニル還元、ガブリエル反応、キラル分離が含まれます 。 合成における重要な中間体の1つは、2-(2,2,2-トリフルオロエトキシ)フェノキシエチルメタンスルホネートであり、これはエステル交換、ダキン酸化、エーテル化を含む一連の反応によって調製されます .
工業的生産方法
シロドシンの工業的生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。このプロセスは、費用対効果が高く、環境に優しく、高純度の製品を生成するように設計されています。 反応条件は、一貫性と品質を確保するために慎重に管理されています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silodosin involves multiple steps, starting from indoline as the primary raw material. The process includes Friedel-Crafts acylation, carbonyl reduction, Gabriel reaction, and chiral resolution . One of the key intermediates in the synthesis is 2-(2,2,2-trifluoroethoxy)phenoxy ethyl methanesulfonate, which is prepared through a series of reactions including ester exchange, Dakin oxidation, and etherification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be cost-effective, environmentally friendly, and to yield high-purity products. The reaction conditions are carefully controlled to ensure consistency and quality .
化学反応の分析
反応の種類
シロドシンは、以下を含むさまざまな化学反応を起こします。
酸化: シロドシンは特定の条件下で酸化されて、分解生成物を生成する可能性があります。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、最終的なシロドシン化合物を生成するためにさらに処理されるさまざまな中間体が含まれます .
科学研究の応用
シロドシンは、特に化学、生物学、医学の分野で、科学研究において幅広い用途があります。
科学的研究の応用
Silodosin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a model compound in studies involving alpha-1 adrenergic receptor antagonists.
Biology: Research on this compound helps in understanding the role of alpha-1A receptors in smooth muscle relaxation.
Medicine: this compound is extensively studied for its efficacy and safety in treating BPH.
作用機序
シロドシンは、前立腺、膀胱頸部、前立腺尿道に主に存在するアルファ1Aアドレナリン受容体に選択的に結合することにより作用します。 これらの受容体をブロックすることにより、シロドシンは平滑筋組織を弛緩させ、BPHに関連する排尿症状を軽減します 。 シロドシンはアルファ1A受容体に対する高い選択性を示すため、血圧への影響が最小限に抑えられ、患者にとって安全な選択肢となっています .
類似化合物との比較
シロドシンは、タムスロシンやアルフゾシンなどの他のアルファ1アドレナリン受容体拮抗薬とよく比較されます。 これらの化合物はすべてBPHの治療に使用されますが、シロドシンはアルファ1Aサブタイプに対する高い選択性を特徴としており、これにより心血管系の副作用が少なくなりまし 。 他の類似化合物には、以下が含まれます。
タムスロシン: より広い受容体プロファイルを持つ別のアルファ1アドレナリン受容体拮抗薬。
アルフゾシン: シロドシンほど選択性はありませんが、BPHの治療に効果的です。
フィナステリド: BPHに使用される5-アルファ還元酵素阻害薬ですが、作用機序が異なります
シロドシンは、アルファ1A受容体に対する独自の選択性により、心血管系の副作用に敏感な患者にとって好ましい選択肢となっています。
生物活性
Silodosin is a selective α1A-adrenergic receptor antagonist primarily utilized for treating benign prostatic hyperplasia (BPH). Its biological activity extends beyond its urological applications, demonstrating potential effects in cancer therapy and other medical conditions. This article discusses the pharmacological mechanisms, efficacy, and various biological activities of this compound, supported by research findings, case studies, and data tables.
This compound selectively blocks the α1A-adrenoceptors, which are G protein-coupled receptors. This blockade leads to:
- Smooth Muscle Relaxation : this compound induces relaxation in prostatic and urethral smooth muscles, improving lower urinary tract symptoms (LUTS) associated with BPH .
- Inhibition of Cell Growth : Recent studies indicate that this compound can inhibit the growth of bladder cancer cells by reducing the expression of ELK1, a regulator involved in cell proliferation and chemoresistance .
Efficacy in Urological Conditions
This compound has been shown to significantly improve symptoms related to BPH. A systematic review of clinical trials indicates:
- Improvement in IPSS Scores : In Phase III trials, this compound (8 mg daily) demonstrated superior efficacy compared to placebo and was at least as effective as tamsulosin .
- Urodynamic Improvements : Studies reported enhanced bladder outlet obstruction indices with this compound compared to other α1-adrenergic antagonists .
Bladder Cancer Research
A pivotal study explored this compound's effect on bladder cancer cells. Key findings include:
- Enhanced Chemosensitivity : this compound increased the sensitivity of ELK1-positive bladder cancer cells to cisplatin, suggesting a potential role in overcoming chemoresistance .
- Inhibition of Migration : The compound significantly reduced cell migration in ELK1-positive cells, indicating its potential as a therapeutic agent in cancer treatment .
Summary of Clinical Data
Study Type | Population | Dosage | Key Findings |
---|---|---|---|
Phase III Trials | BPH Patients | 8 mg once daily | Significant improvement in IPSS scores vs. placebo |
Urodynamic Studies | LUTS Patients | 8 mg once daily | Higher improvement in bladder outlet obstruction index |
Cancer Studies | Bladder Cancer Cells | Up to 10 μM | Inhibition of cell viability and migration |
Safety Profile
This compound is generally well-tolerated. Reported side effects include:
特性
IUPAC Name |
1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPYILNMDWPEY-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167045 | |
Record name | Silodosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Silodosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The pathogenesis of benign prostatic hyperplasia is not fully understood: it is believed to involve several pathways, including inflammation, apoptosis, and cellular proliferation. Most drug therapies aim to alleviate symptoms of benign prostatic hyperplasia, silodosin included. Lower urinary tract symptoms of benign prostatic hyperplasia are categorized into three main groups: voiding or obstructive (hesitancy, slow stream, intermittency, incomplete emptying), storage or irritative (frequency, urgency, nocturia, urge urinary incontinence), and postmicturition (postvoid dribbling). Prostate contraction is the main contributor to lower urinary tract symptoms of benign prostatic hyperplasia. The smooth muscle tone of the prostate is regulated by α1A-adrenoceptors, which are the most highly expressed subtype of α1adrenoceptors in the human prostate tissue. It has been reported that blockade of α1A-adrenoceptors relieves bladder outlet obstruction. Blockade of α1D-adrenoceptors, another subtype found in prostate tissue, is believed to alleviate storage symptoms due to detrusor overactivity. α1-adrenoceptors are G protein-coupled receptors: upon binding of its natural ligand, norepinephrine and epinephrine, leads to the activation of phospholipase C and downstream signalling molecules, including inositol triphosphate and diacylglycerol. Ultimately, there is an increase in intracellular calcium levels and, consequently, smooth muscle contraction. Silodosin is an antagonist of α1-adrenoceptors, with the highest selectivity for the α1A-adrenoceptor subtype. By blocking the α1A-adrenoceptor signalling pathway, silodosin promotes prostatic and urethral smooth muscle relaxation, thereby improving lower urinary tract symptoms such as voiding. Silodosin also targets afferent nerves in the bladder, relieving bladder overactivity and storage symptoms. | |
Record name | Silodosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
160970-54-7 | |
Record name | Silodosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160970-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silodosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160970547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silodosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Silodosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SILODOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUZ39LUY82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。